Clindamycin Stearate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

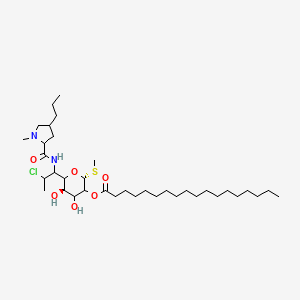

Clindamycin Stearate is an impurity of Clindamycin Palmitate, is a semi-synthetic antibiotic with high bioavailability.

Mecanismo De Acción

- Its role is to inhibit protein synthesis by disrupting the transpeptidation reaction during early chain elongation .

- Depending on the organism, infection site, and drug concentration, clindamycin can exhibit either bacteriostatic or bactericidal effects .

- By interfering with ribosomal function, it decreases adherence of bacteria to host cells and enhances intracellular killing of organisms .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Análisis Bioquímico

Biochemical Properties

Clindamycin Stearate interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to interact with the 50S subunit of the bacterial ribosome, inhibiting protein synthesis . This interaction is crucial for its antibacterial activity.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting bacterial protein synthesis, which leads to the cessation of bacterial growth . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the 50S subunit of the bacterial ribosome, inhibiting the elongation process of protein synthesis . This results in premature termination of protein synthesis and bacterial growth inhibition .

Dosage Effects in Animal Models

High doses can lead to adverse effects, including antibiotic-associated colitis .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes involved in protein synthesis in bacteria, leading to the inhibition of bacterial growth

Subcellular Localization

The subcellular localization of this compound is primarily at the bacterial ribosome where it exerts its antibacterial effects . It binds to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis .

Actividad Biológica

Clindamycin stearate is a derivative of clindamycin, a lincosamide antibiotic known for its effectiveness against a variety of bacterial infections. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, efficacy in clinical settings, and resistance patterns.

Clindamycin acts primarily by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacteria, specifically to the 23S rRNA component. This binding interferes with the ribosome's ability to translate mRNA into proteins, which is crucial for bacterial growth and reproduction. While clindamycin is generally bacteriostatic (inhibiting growth), it can exhibit bactericidal effects under certain conditions, particularly against susceptible strains of bacteria .

Pharmacodynamics and Efficacy

The efficacy of this compound is influenced by its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. Clindamycin is well-absorbed orally and reaches peak plasma concentrations within 1-2 hours after administration. Its half-life ranges from 2.5 to 3 hours in healthy individuals .

Table 1: Pharmacokinetic Parameters of Clindamycin

| Parameter | Value (Mean ± SD) |

|---|---|

| Cmax (ng/ml) | 3667 ± 1070 |

| AUC0-t (ng.h/ml) | 13121 ± 6027 |

| tmax (h) | 0.67 (0.33 – 1.30) |

| t1/2 (h) | 3.0 ± 1.0 |

Clindamycin has demonstrated high in vitro activity against various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae . Clinical studies have shown that the cure rate for bacterial vaginosis (BV) with clindamycin can reach up to 82%, although actual clinical efficacy may be lower .

Clinical Applications

This compound is commonly used in treating skin and soft tissue infections, respiratory tract infections, and certain gynecological infections. Its application is particularly notable in patients who are allergic to penicillin or when penicillin-resistant strains are involved.

Case Study: Efficacy in Bacterial Vaginosis

A randomized controlled trial investigated the efficacy of vaginal clindamycin cream compared to placebo in women with BV. The study found an initial cure rate of approximately 74% in the clindamycin group versus 62.5% in the placebo group after treatment . Follow-up indicated that only 48% remained BV-free after one year, highlighting the need for improved treatment regimens.

Resistance Patterns

Resistance to clindamycin often arises due to modifications in the antibiotic's binding site on the ribosome or through methylation processes affecting rRNA . The MLSB phenotype (macrolide-lincosamide-streptogramin B) is a common resistance mechanism observed in Staphylococcus species.

Table 2: Resistance Mechanisms

| Mechanism | Description |

|---|---|

| rRNA Methylation | Modification of specific nucleotides in rRNA |

| Ribosomal Protein Alteration | Changes in ribosomal proteins affecting binding |

| Cross-resistance | Overlap with macrolides and streptogramins |

Aplicaciones Científicas De Investigación

Dermatological Applications

Acne Vulgaris Treatment

Clindamycin Stearate is widely used in dermatology for the treatment of acne vulgaris. It acts by reducing inflammation and inhibiting bacterial growth. Clinical studies have demonstrated its efficacy when used topically in combination with other agents such as benzoyl peroxide .

- Efficacy Data : A study involving 240 patients showed that clindamycin was effective in treating skin infections with a success rate of approximately 97% .

Other Skin Conditions

In addition to acne, clindamycin has shown effectiveness against other cutaneous bacterial infections. Its topical formulations are preferred due to lower systemic absorption and reduced risk of adverse effects compared to oral administration .

Gynecological Applications

Bacterial Vaginosis Treatment

This compound is also indicated for the treatment of bacterial vaginosis in non-pregnant women. It can be administered as a vaginal cream or gel, providing localized treatment while minimizing systemic exposure .

- Clinical Evidence : Studies have indicated that clindamycin is effective in eradicating Gardnerella vaginalis, the primary pathogen associated with bacterial vaginosis .

Systemic Infections

This compound plays a crucial role in treating serious systemic infections caused by susceptible bacteria. It is particularly effective against anaerobic infections and is often chosen for patients allergic to penicillin.

Indications Include:

- Respiratory Tract Infections : Effective against anaerobic pneumonia and lung abscesses.

- Skin and Soft Tissue Infections : Particularly useful for diabetic foot infections and necrotizing fasciitis.

- Bone and Joint Infections : Recommended for osteomyelitis caused by Staphylococcus aureus and anaerobes .

Case Studies and Research Findings

Several studies highlight the effectiveness of clindamycin in various clinical scenarios:

- Diabetic Foot Infections : A cohort study showed that clindamycin was equivalent to cephalexin in treating mild-to-moderate diabetic foot infections, with both demonstrating about 90% clinical cure rates .

- Postoperative Infection Prophylaxis : Clindamycin has been shown to reduce postoperative infection rates comparable to cephalothin in cardiac surgery patients .

Safety Profile and Considerations

While clindamycin is generally well-tolerated, it is associated with risks such as diarrhea and colitis, particularly Clostridium difficile-associated colitis. Caution should be exercised when prescribing clindamycin, especially in patients with a history of gastrointestinal disorders .

Data Summary Table

| Application Area | Indication | Formulation Type | Efficacy Rate (%) |

|---|---|---|---|

| Dermatology | Acne Vulgaris | Topical | 97% |

| Gynecology | Bacterial Vaginosis | Vaginal Cream/Gel | Effective |

| Systemic Infections | Diabetic Foot Infections | Oral/Injectable | ~90% |

| Systemic Infections | Osteomyelitis | Oral/Injectable | Effective |

Propiedades

Número CAS |

1123211-70-0 |

|---|---|

Fórmula molecular |

C36H67ClN2O6S |

Peso molecular |

691.4 g/mol |

Nombre IUPAC |

[(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] octadecanoate |

InChI |

InChI=1S/C36H67ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-29(40)44-34-32(42)31(41)33(45-36(34)46-5)30(26(3)37)38-35(43)28-24-27(22-7-2)25-39(28)4/h26-28,30-34,36,41-42H,6-25H2,1-5H3,(H,38,43)/t26-,27+,28-,30+,31+,32-,33+,34+,36+/m0/s1 |

Clave InChI |

QYWAENWZQGVWKH-DKTQTCLQSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O |

SMILES isomérico |

CCCCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1SC)[C@@H]([C@H](C)Cl)NC(=O)[C@@H]2C[C@H](CN2C)CCC)O)O |

SMILES canónico |

CCCCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

Methyl 7-Chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside 2-octadecanoate |

Origen del producto |

United States |

Q1: What is Clindamycin Stearate and how was it identified in Clindamycin Palmitate Hydrochloride?

A1: this compound is an impurity identified in Clindamycin Palmitate Hydrochloride drug substances. Researchers utilized High Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MSn) to separate and identify ten impurities, including this compound []. This technique allowed for the characterization of the compound based on its fragmentation pattern and mass-to-charge ratio, ultimately enabling structural elucidation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.